molecular formula C5H11NO3 B11745747 (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid

(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid

Cat. No.: B11745747
M. Wt: 133.15 g/mol
InChI Key: CCAIIPMIAFGKSI-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid is a chiral amino acid derivative with significant importance in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino alcohols can facilitate the formation of the desired stereoisomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound with high enantiomeric purity, which is essential for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound is crucial for its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid: The enantiomer of the compound with different stereochemistry.

    3-hydroxy-2-(methylamino)propanoic acid: A similar compound with a shorter carbon chain.

    2-amino-3-hydroxybutanoic acid: A compound with a similar structure but different functional groups.

Uniqueness

(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in various applications, particularly in the development of chiral drugs and other specialized chemicals.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m0/s1

InChI Key

CCAIIPMIAFGKSI-IUYQGCFVSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC)O

Canonical SMILES

CC(C(C(=O)O)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.